Prodeconium bromide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

3690-61-7 |

|---|---|

Fórmula molecular |

C28H58Br2N2O6 |

Peso molecular |

678.6 g/mol |

Nombre IUPAC |

2-[10-[2-[dimethyl-(2-oxo-2-propoxyethyl)azaniumyl]ethoxy]decoxy]ethyl-dimethyl-(2-oxo-2-propoxyethyl)azanium;dibromide |

InChI |

InChI=1S/C28H58N2O6.2BrH/c1-7-19-35-27(31)25-29(3,4)17-23-33-21-15-13-11-9-10-12-14-16-22-34-24-18-30(5,6)26-28(32)36-20-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

NTFMBPFLMRHOBD-UHFFFAOYSA-L |

SMILES |

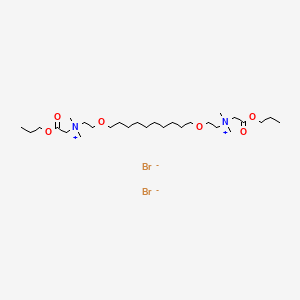

CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC.[Br-].[Br-] |

SMILES canónico |

CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC.[Br-].[Br-] |

Origen del producto |

United States |

Historical and Contextual Perspectives of Prodeconium Bromide Research

Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical and Pharmacological Sciences

Quaternary ammonium compounds (QACs) are a diverse class of chemicals characterized by a positively charged nitrogen atom bonded to four carbon atoms. frontiersin.orginchem.org Their journey in the scientific realm began with early discoveries of their antimicrobial properties. In 1916, the germicidal activity of quaternary salts of hexamethylenetetramine and its derivatives was first reported. frontiersin.org This was followed by the discovery of the widely used benzalkonium chloride (BAC) in 1935. frontiersin.orgmdpi.com The United States Environmental Protection Agency (EPA) approved BAC in 1947, solidifying the role of QACs in disinfection and antisepsis. mdpi.com

Beyond their antimicrobial effects, the pharmacological activities of QACs, particularly their influence on the nervous system, garnered significant attention. Early work by Crum Brown and Fraser in the late 1860s demonstrated the curariform (paralyzing) activity of methiodides of alkaloids like strychnine (B123637) and atropine, which are quaternary ammonium salts. dss.go.th Over several decades, extensive research established three primary types of activity for these compounds on the autonomic nervous system: muscarinic, nicotinic, and curariform. dss.go.th This foundational knowledge paved the way for the development of more specialized QACs with targeted pharmacological applications.

Early Discoveries and Pharmacological Classifications of Cholinergic Modulators

The understanding of cholinergic modulators is intrinsically linked to the discovery of acetylcholine (B1216132), the first identified neurotransmitter. nih.gov Acetylcholine and its receptors are fundamental to signal transduction in both the somatic and autonomic nervous systems. nih.gov Cholinergic receptors are broadly classified into two main types: nicotinic and muscarinic, named after the agonists nicotine (B1678760) and muscarine, respectively, which were instrumental in their initial characterization. nih.gov

Nicotinic receptors, upon activation by acetylcholine, function as ligand-gated ion channels, allowing for rapid signal transmission, which is crucial at the neuromuscular junction. nih.govcambridge.org Conversely, muscarinic receptors are G-protein coupled receptors that can initiate longer, more sustained cellular responses, including the activation of gene transcription. nih.gov The development of the cholinergic hypothesis, initially in the context of Alzheimer's disease, highlighted the critical role of cholinergic neurons in learning, memory, and attention. nih.govmedscape.com This led to the development of cholinesterase inhibitors to boost acetylcholine levels. medscape.com The rich and complex pharmacology of the cholinergic system has driven the synthesis and investigation of numerous compounds, including QACs, that can modulate these pathways.

Prodeconium (B10859395) Bromide's Introduction within the International Nonproprietary Name System

The International Nonproprietary Name (INN) system, established by the World Health Organization (WHO) in 1953, provides a unique and globally recognized generic name for each pharmaceutical substance. wikipedia.orgdrugs.commedsafe.govt.nz This system is crucial for clear communication among health professionals and scientists, ensuring the safe prescription and dispensing of medicines. drugs.comantibodysociety.org An INN is a public property and is also known as a generic name. drugs.com The WHO publishes INNs in multiple languages, and these names often share a common "stem" to indicate that a substance belongs to a group with similar pharmacological activity. wikipedia.orgdrugs.com

Prodeconium bromide was assigned an INN, signifying its recognition as a distinct pharmaceutical substance. wikipedia.orgwho.int The World Health Organization gave notice that "this compound" was being considered as a Proposed International Non-Proprietary Name in 1958. who.int A list of INNs for pharmaceutical substances provided by the WHO, which are free of duty, includes this compound. amazonaws.com The stem "-onium" in this compound indicates it is a quaternary ammonium compound. This classification is consistent with other neuromuscular blocking agents that share this structural feature. antibodysociety.org

Foundational Research on Anticholinergic Agents and Neuromuscular Blockers

The development of anticholinergic agents and neuromuscular blockers is a cornerstone of modern anesthesia and pharmacology. medigraphic.commdpi.com The story begins with curare, an arrow poison used by indigenous people in the Amazon, which was found to induce paralysis. cambridge.org The French physiologist Claude Bernard's experiments in the mid-19th century demonstrated that curare acts at the neuromuscular junction, blocking muscle contraction without affecting nerve conductivity or the muscle's response to direct stimulation. researchgate.netnih.gov This was a pivotal moment in understanding the interface between nerve and muscle. cambridge.org

The active alkaloid in curare, d-tubocurarine, was first used in clinical practice in the early 20th century, initially outside of anesthesia. medigraphic.com Its introduction into general anesthesia in 1942 marked a new era. cambridge.orgmedigraphic.com This spurred the development of numerous synthetic neuromuscular blocking agents, primarily belonging to the steroidal and benzylisoquinoline classes, in the quest for an ideal agent with rapid onset and minimal side effects. medigraphic.com

Historical Development of Cholinergic Receptor Understanding

The concept of a "receptive substance" was first proposed by John Newport Langley at the turn of the 20th century based on his work with nicotine and curare. mdpi.com However, it took nearly 70 years to isolate and identify the first neurotransmitter receptor as a protein—the nicotinic acetylcholine receptor (nAChR). mdpi.comnih.gov The discovery of this receptor was a paradigm shift in understanding brain function and opened new avenues for pharmacology. nih.gov

The development of the quantal theory of transmitter release, stemming from the discovery of miniature end-plate potentials at the frog neuromuscular junction, provided a foundational understanding of synaptic transmission. nih.gov The subsequent identification and cloning of different subtypes of both nicotinic and muscarinic receptors have allowed for a more detailed understanding of their structure and function. mdpi.comnih.gov Researchers have identified that nicotinic receptors are among the first to appear in the developing central nervous system, where they play a role in cell growth, differentiation, and synapse formation. nih.gov This intricate knowledge of cholinergic receptor subtypes and their roles in both the central and peripheral nervous systems has been crucial for the rational design of drugs targeting these receptors. nih.govpnas.org

Predecessor Compounds and their Contributions to Related Chemical Classes

The development of this compound and other bis-quaternary ammonium compounds builds upon a long history of research into related chemical classes. The initial observations of the curariform activity of quaternary derivatives of alkaloids set the stage for exploring the structure-activity relationships within this class. dss.go.th

Chemical Synthesis and Derivatization Methodologies for Prodeconium Bromide

Directed Derivatization for Pharmacological Probing

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for drug metabolism and pharmacokinetic (DMPK) studies. nih.govsymeres.com The synthesis of a labeled version of Prodeconium (B10859395) bromide, for instance with Carbon-14 (¹⁴C) or tritium (B154650) (³H), would enable detailed investigation of its absorption, distribution, metabolism, and excretion profiles.

The synthesis of a radiolabeled analogue typically involves incorporating a labeled precursor at a strategic point in the synthetic route. nih.gov A potential strategy for synthesizing [¹⁴C]-Prodeconium bromide could be modeled on the synthesis of other labeled quaternary ammonium (B1175870) compounds like [¹⁴C]-glycopyrronium bromide. nih.gov In that case, the synthesis started from a simple labeled precursor, Cu¹⁴CN, which was used to build a more complex intermediate over several steps. nih.gov

| Isotope | Labeling Precursor Example | Primary Research Application | Reference |

| Carbon-14 | [¹⁴C]Cyanide (e.g., Cu¹⁴CN) | DMPK, quantitative tissue distribution | nih.gov |

| Deuterium | Deuterated solvents (e.g., D₂O), deuterated reagents | Mechanistic studies, metabolic shunting, MS internal standards | symeres.compku.edu.cn |

| Carbon-13 | ¹³C-labeled building blocks | NMR structural studies, metabolic pathway analysis | symeres.comsilantes.com |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. rsc.org For a molecule like Prodeconium bromide, a symmetrical bis-quaternary ammonium compound, SAR studies would systematically explore the contributions of its different structural components: the N-decyl chains, the N-methyl groups, and the ten-carbon polymethylene linker.

Systematic modification of these components could elucidate key determinants for pharmacological activity. Research on analogous structures, such as symmetrical cationic bolasomes, has shown that hydrophobic chain length is critical for functions like DNA binding and cellular uptake. rsc.org Similarly, modifying the length of the N-alkyl chains in this compound (e.g., from C8 to C16) or altering the length of the linker connecting the two quaternary nitrogen atoms could significantly impact its efficacy and selectivity.

Another avenue for SAR studies involves modifying the headgroups. While this compound has simple methyl groups on its quaternary nitrogens, replacing these with other functionalities (e.g., ethyl, hydroxyethyl) could alter its properties. Studies on other quaternary ammonium compounds have demonstrated that such modifications can influence antimicrobial activity and biodegradability. researchgate.net The synthesis of a library of these analogues would allow for a systematic evaluation, helping to build a comprehensive SAR model. mdpi.com These studies are crucial for optimizing lead compounds to enhance desired activities or reduce off-target effects. nih.gov

| Structural Component | Modification Example | Potential Impact | Analogous Study Reference |

| N-Alkyl Chain | Varying length from C8 to C16 | Altering hydrophobicity, membrane interaction | rsc.org |

| Polymethylene Linker | Shortening or lengthening the (CH₂)₁₀ chain | Changing the distance between cationic centers, affecting target binding | rsc.org |

| Quaternary Headgroup | Replacing N-methyl with N-ethyl or N-hydroxyethyl | Modifying steric hindrance and polarity | researchgate.net |

Molecular Mechanism of Action Research for Prodeconium Bromide

Elucidation of Acetylcholine (B1216132) Receptor Interactions

Prodeconium (B10859395) bromide's mechanism of action is centered on its interactions with acetylcholine receptors, which are crucial components of the nervous system. These receptors are broadly classified into muscarinic and nicotinic subtypes, and prodeconium bromide exhibits distinct effects on each.

In vitro research has established that this compound functions as a muscarinic acetylcholine receptor antagonist. nih.gov This means it competitively blocks the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors located on various cells, including exocrine glands, cardiac muscle, and smooth muscle cells. nih.gov By preventing ACh from activating these receptors, this compound inhibits the typical parasympathetic responses. nih.gov

Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) that are involved in the "rest and digest" functions of the parasympathetic nervous system. nih.gov There are five subtypes of muscarinic receptors (M1-M5). nih.govmhmedical.com The binding of ACh to these receptors initiates a signaling cascade that can lead to various physiological effects. nih.gov this compound's antagonistic action disrupts these signaling pathways. nih.gov This anticholinergic property is the foundation of its pharmacological effects. nih.gov

This compound also interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. sigmaaldrich.com Unlike its antagonistic effect on muscarinic receptors, its interaction with nAChRs is more complex and can be described as modulatory. Nicotinic receptors are critical for neuromuscular transmission, the process by which motor neurons signal to skeletal muscles to contract. patsnap.com

At the neuromuscular junction, ACh released from nerve terminals binds to nAChRs on the muscle fiber membrane, leading to depolarization and muscle contraction. patsnap.com Some compounds can act as competitive antagonists at these receptors, blocking ACh and causing muscle relaxation. patsnap.comwikipedia.org While detailed studies on this compound's specific modulatory effects on nAChRs are less abundant, the structural class to which it belongs often exhibits some degree of neuromuscular blocking activity by interfering with nAChR function. wikipedia.org

The selectivity of a compound for different receptor subtypes is a critical aspect of its pharmacological profile, as it determines the specificity of its effects. pharmacologyeducation.org Receptor subtype selectivity is determined by comparing the binding affinity (often expressed as Ki or EC50 values) of the compound for different receptor subtypes. pharmacologyeducation.orgmdpi.com

While comprehensive public data on the full receptor subtype selectivity and affinity profile of this compound is limited, research on similar muscarinic antagonists provides a framework for understanding its likely properties. For instance, compounds like glycopyrrolate (B1671915) have shown varying degrees of selectivity for M3 muscarinic receptors over M1 and M2 subtypes. nih.gov The affinity of a drug for its receptor is a key determinant of its potency. The table below illustrates the affinity profiles of some muscarinic antagonists for different receptor subtypes.

Table 1: Affinity of Select Muscarinic Antagonists for Muscarinic Receptor Subtypes

| Compound | M1 Receptor K |

M2 Receptor K |

M3 Receptor K |

M4 Receptor K |

M5 Receptor K |

|---|---|---|---|---|---|

| Aclidinium Bromide | 0.1 | 0.14 | 0.14 | 0.21 | 0.16 |

| Ipratropium (B1672105) Bromide | 2.9 | 2.0 | 1.7 | N/A | N/A |

| Cyclopentolate | 1.62 | 27.5 | 2.63 | N/A | N/A |

Data sourced from Selleck Chemicals. selleckchem.com

N/A: Data not available

Investigation of Nicotinic Acetylcholine Receptor Modulation

Downstream Intracellular Signaling Pathway Analysis

The binding of this compound to acetylcholine receptors initiates a series of intracellular events that ultimately produce its physiological effects. Understanding these downstream signaling pathways is essential for a complete picture of its mechanism of action.

As a muscarinic receptor antagonist, this compound influences G protein-coupled receptor (GPCR) signaling cascades. nih.gov Muscarinic receptors are GPCRs, and their activation by agonists typically leads to the activation of specific G proteins. jax.orgmdpi.com For example, M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org These second messengers, in turn, trigger downstream events like calcium release and protein kinase C activation. frontiersin.org

Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org By blocking the binding of acetylcholine to these receptors, this compound prevents the initiation of these G protein-mediated signaling cascades. nih.gov This interruption of normal signaling is the molecular basis for its anticholinergic effects.

This compound's interaction with nicotinic acetylcholine receptors, which are ligand-gated ion channels, directly impacts ion channel function and cellular membrane potential. sigmaaldrich.comwikipedia.org The binding of an agonist to nAChRs normally opens the channel, allowing the influx of cations like sodium and calcium, which depolarizes the cell membrane. uoregon.edu This depolarization is the initial step in processes like muscle contraction. patsnap.com

G Protein-Coupled Receptor Signaling Cascades

Molecular Dynamics and Computational Mechanistic Simulations of this compound

The precise molecular interactions of this compound with its biological target, the nicotinic acetylcholine receptor (nAChR), have not been extensively detailed in publicly available research. However, based on its structural classification as a bis-quaternary ammonium (B1175870) neuromuscular blocking agent, its mechanism can be inferred from computational studies of similar compounds and the well-understood principles of ligand-gated ion channel modulation.

Ligand-Receptor Docking and Binding Mode Prediction

This compound, as a nondepolarizing neuromuscular blocking agent, is understood to act as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. jove.com Computational docking studies on analogous bis-quaternary ammonium salts and other neuromuscular blockers help predict the binding mode of this compound. nih.govmdpi.com These agents typically bind to the interface between the α and its neighboring subunits (δ or ε) in the extracellular domain of the nAChR, the same sites where the endogenous agonist acetylcholine (ACh) binds. wikipedia.orgoup.com

The two quaternary ammonium heads of bis-quaternary compounds like this compound are crucial for this interaction, mimicking the cationic nature of acetylcholine. mdpi.com It is hypothesized that one of the quaternary nitrogens of this compound interacts with the anionic subsite of one of the two ACh binding sites on the nAChR. wikipedia.org The long, flexible decamethylene chain connecting the two quaternary groups allows the second quaternary head to potentially interact with the second ACh binding site on the same receptor or with an adjacent receptor, effectively cross-linking and stabilizing the receptor in its closed, non-functional state. oup.com The estimated distance between the two receptive sites on the muscle nAChR is approximately 30-50 Å, a span that can be accommodated by the flexible linker of this compound. oup.com

While specific binding energy values for this compound are not available, the potency of similar neuromuscular blocking agents is related to their molecular dimensions and the distance between their quaternary nitrogen atoms. oup.com

Table 1: Illustrative Binding Characteristics of Neuromuscular Blocking Agents at the nAChR

| Compound | Structural Class | Key Binding Interactions (Predicted) | Receptor Subunit Interface |

| This compound | Bis-quaternary ammonium | Ionic interactions at two ACh binding sites | α-δ and α-ε |

| Pancuronium (B99182) | Aminosteroid (B1218566) | Ionic and hydrogen bonding | α-δ and α-ε |

| Vecuronium | Aminosteroid | Ionic and hydrogen bonding | α-δ and α-ε |

| Rocuronium (B1662866) | Aminosteroid | Ionic and hydrogen bonding | α-δ and α-ε |

| Succinylcholine (B1214915) | Depolarizing, bis-quaternary | Agonistic binding to both α-subunits | α-δ and α-ε |

This table is illustrative and based on the general understanding of NMBA-nAChR interactions. Specific docking scores and detailed interaction mapping for each compound require dedicated computational studies.

Comparative Mechanistic Studies with Related Cholinergic Agents

Parallels and Divergences with Antimuscarinics (e.g., Ipratropium, Glycopyrrolate)

This compound shares its classification as a quaternary ammonium compound with antimuscarinic agents like ipratropium bromide and glycopyrrolate. nih.govwikipedia.org However, their mechanisms and targets differ significantly.

Parallels:

Cholinergic Antagonism: Both this compound and antimuscarinics like ipratropium and glycopyrrolate act as antagonists at cholinergic receptors. jove.comwikipedia.orgpatsnap.com

Quaternary Ammonium Structure: The presence of a quaternary ammonium group in all these compounds limits their ability to cross the blood-brain barrier, reducing central nervous system side effects. nih.govwikipedia.org

Divergences:

Receptor Selectivity: The primary divergence lies in their receptor selectivity. This compound is selective for nicotinic acetylcholine receptors at the neuromuscular junction. peneliti.net In contrast, ipratropium and glycopyrrolate are antagonists of muscarinic acetylcholine receptors, which are found, for example, on smooth muscle and glands. wikipedia.orgpediatriconcall.comconsensus.app

Physiological Effect: this compound's antagonism of nAChRs leads to skeletal muscle paralysis. peneliti.net Ipratropium and glycopyrrolate's blockade of muscarinic receptors results in effects such as bronchodilation and reduction of secretions. patsnap.comdroracle.ainice.org.uk

Dissociation Kinetics: While specific data for prodeconium is unavailable, studies on glycopyrrolate have shown it dissociates slowly from muscarinic receptors, contributing to a longer duration of action compared to ipratropium. nih.gov The dissociation kinetics of neuromuscular blockers from nAChRs are a key determinant of their duration of action.

Table 2: Mechanistic Comparison of this compound and Antimuscarinic Agents

| Feature | This compound | Ipratropium Bromide | Glycopyrrolate |

| Primary Target | Nicotinic Acetylcholine Receptors (Neuromuscular Junction) | Muscarinic Acetylcholine Receptors | Muscarinic Acetylcholine Receptors |

| Primary Effect | Skeletal Muscle Relaxation | Bronchodilation, Decreased Secretions | Decreased Secretions, Reduced Vagal Tone |

| Mechanism | Competitive, Nondepolarizing Antagonist | Competitive Antagonist | Competitive Antagonist |

| Crosses Blood-Brain Barrier | No (Quaternary Amine) | No (Quaternary Amine) wikipedia.org | No (Quaternary Amine) wikipedia.org |

Comparison with Neuromuscular Blocking Agents

Within the class of neuromuscular blocking agents, this compound is a nondepolarizing agent. Its mechanism is fundamentally different from that of depolarizing agents like succinylcholine.

This compound (Nondepolarizing): As a competitive antagonist, it binds to the nAChR without activating it, thus preventing acetylcholine from binding and depolarizing the muscle cell membrane. jove.comopenanesthesia.org This leads to flaccid paralysis. The effects of nondepolarizing blockers can typically be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by administering an acetylcholinesterase inhibitor. jove.com

Succinylcholine (Depolarizing): Succinylcholine is an nAChR agonist. It binds to and activates the receptor, causing an initial depolarization of the muscle membrane, which manifests as muscle fasciculations. openanesthesia.org However, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction, leading to persistent depolarization. This persistent depolarization renders the voltage-gated sodium channels around the endplate inactivated and unable to propagate further action potentials, resulting in a Phase I block and muscle paralysis. oup.comopenanesthesia.org

Clinical comparisons between nondepolarizing agents (like rocuronium) and succinylcholine often focus on onset and duration of action. Succinylcholine generally has a more rapid onset of action. nih.govunpad.ac.idanestesiaobstetrica.comijmedicine.com

Table 3: Comparison of this compound with other Neuromuscular Blocking Agents

| Agent | Class | Mechanism of Action at nAChR | Initial Effect on Muscle |

| This compound | Nondepolarizing | Competitive Antagonist; prevents channel opening | Flaccid Paralysis |

| Rocuronium | Nondepolarizing | Competitive Antagonist; prevents channel opening mdpi.com | Flaccid Paralysis |

| Succinylcholine | Depolarizing | Agonist; opens channel, causing persistent depolarization openanesthesia.org | Transient Fasciculations followed by Paralysis |

Structure Activity Relationship Sar Investigations of Prodeconium Bromide and Analogues

Theoretical Frameworks for SAR Analysis

The analysis of SAR for compounds like prodeconium (B10859395) bromide is built upon established principles of medicinal chemistry and the quantitative correlation of molecular features with biological effects.

Quaternary ammonium (B1175870) compounds (QACs) intended for neuromuscular blockade, including prodeconium bromide, share fundamental structural features that are critical for their mechanism of action. wikipedia.org All available neuromuscular blocking drugs are QACs, structurally related to the endogenous neurotransmitter acetylcholine (B1216132) (ACh). oup.com The key medicinal chemistry principles for this class of compounds are:

Quaternary Ammonium Head: The presence of a positively charged quaternary nitrogen atom is paramount. mdpi.com This cationic head is attracted to the anionic subsites of the nicotinic acetylcholine receptor (nAChR), mimicking the interaction of ACh. oup.com Prodeconium, being a bis-quaternary compound, possesses two such cationic heads.

Bis-Quaternary Structure: Many potent neuromuscular blocking agents, such as decamethonium (B1670452), pancuronium (B99182), and atracurium, are bis-quaternary, meaning they have two quaternary ammonium groups within their structure. oup.com This bis-quaternary nature generally confers greater potency compared to mono-quaternary compounds. oup.com The presence of two cationic centers allows for the potential to bind to both of the two receptive sites on the pentameric nAChR, which is a requirement to open its ion channel. oup.com

Inter-onium Distance: The distance between the two quaternary nitrogen atoms is a major determinant of potency and selectivity. oup.com For neuromuscular blockade, a separation of the two nitrogen atoms by a chain of about 10-12 atoms is often considered optimal, a concept sometimes referred to as the '10-atoms rule'. oup.com This spacing is thought to allow the molecule to effectively span and block the nAChR channel or bind to two separate receptor sites. oup.com In the polymethylene bismethonium series, the C10 compound (decamethonium) was found to be optimal for neuromuscular block. oup.com this compound, with its long decamethylene chain connecting the two more complex quaternary heads, fits this principle.

The Connecting Chain (Spacer): The structure of the chain linking the two quaternary heads is also crucial. oup.com In prodeconium, this is a simple -(CH2)10- chain. In other agents, the spacer can be more rigid (like the steroid nucleus in pancuronium) or contain other functional groups (like the ester groups in succinylcholine (B1214915) or atracurium). oup.comoup.com The flexibility and lipophilicity of this bridging structure are major determinants of the drug's potency. oup.com

Bulk of the Quaternary Group: The size and nature of the alkyl or aryl groups attached to the quaternary nitrogen influence activity. Investigations into choline (B1196258) derivatives demonstrated that replacing methyl groups with other, larger groups can decrease activity. dss.go.th In prodeconium, the nitrogen is part of a decahydroisoquinoline (B1345475) ring system, contributing significant steric bulk compared to the simple trimethylammonium groups of decamethonium or succinylcholine. oup.com

To quantify the relationship between a molecule's structure and its biological activity, various molecular descriptors are calculated and correlated with experimental data. These descriptors are numerical representations of the physicochemical, topological, and electronic properties of a molecule. japsonline.comnih.gov For QACs like prodeconium and its analogues, several types of descriptors are particularly relevant:

Physicochemical Descriptors: Lipophilicity (logP) is a critical parameter, as it governs the compound's ability to traverse biological membranes and interact with the hydrophobic regions of the receptor. mdpi.com The effectiveness of QACs often depends on achieving the right balance between hydrophilicity and lipophilicity. researchgate.net Other descriptors include molecular weight, molar refractivity, and water solubility (logS). japsonline.comnih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics methods (e.g., Hartree-Fock or DFT) and describe the electronic properties of the molecule. japsonline.comresearchgate.netjapsonline.com Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic net charges. japsonline.com For instance, the lowest unoccupied molecular orbital energy (LUMO) has been identified as a contributing descriptor in QSAR models of QAC antagonists. nih.gov

Topological and 3D-Descriptors: These descriptors encode information about the size, shape, and branching of a molecule. Examples include molecular surface area, connectivity indices, and WHIM (Weighted Holistic Invariant Molecular) descriptors, which capture 3D information regarding molecular shape. nih.govjapsonline.com The molecular surface area and shape indices have been shown to be important in QSAR models for QACs acting at nicotinic receptors. nih.gov

The table below summarizes key molecular descriptors and their relevance in the SAR of quaternary ammonium compounds.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity of QACs |

| Physicochemical | Lipophilicity (logP), Molar Refractivity (MR), Water Solubility (logS) | Governs membrane permeability, receptor interaction, and overall bioavailability. A balance is crucial for activity. mdpi.comresearchgate.netnih.gov |

| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment, Atomic Net Charges | Describes electronic character, reactivity, and potential for electrostatic interactions with the receptor. japsonline.comnih.govresearchgate.net |

| Topological & 3D | Molecular Surface Area, Shape Indices (WHIM), Connectivity Indices | Encodes information on molecular size, shape, and branching, which are critical for steric fit within the receptor binding pocket. nih.govjapsonline.com |

Principles of Medicinal Chemistry in Quaternary Ammonium Compounds

Computational Approaches to SAR

Modern drug design heavily relies on computational methods to build predictive models of biological activity, screen virtual libraries of compounds, and provide insights into drug-receptor interactions.

QSAR is a computational technique that aims to find a statistically significant correlation between the molecular descriptors of a series of compounds and their biological activity. japsonline.comjapsonline.com The main goal is to create a mathematical model that can predict the activity of new, unsynthesized analogues. japsonline.comnih.gov

The process for developing a QSAR model for analogues of prodeconium would typically involve:

Data Set Collection: A series of structurally related bis-quaternary ammonium compounds with experimentally determined biological activities (e.g., IC50 values for nAChR antagonism) is assembled. nih.gov

Molecular Modeling and Descriptor Calculation: The 3D structure of each compound is generated and optimized, often using quantum chemical methods. japsonline.com A large number of molecular descriptors are then calculated for each structure. japsonline.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build the QSAR equation. japsonline.com A genetic algorithm (GA) can be employed to select the most relevant subset of descriptors from the large initial pool. japsonline.com The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (Q²), and by using an external test set of compounds not included in the model training. japsonline.comjapsonline.com

For example, a QSAR study on mono- and bis-quaternary ammonium antagonists for nAChRs revealed the relative contributions of different descriptors to the activity, as shown in the table below. nih.gov

| Descriptor | Contribution to Model | Interpretation in SAR |

| Length of N-alkyl chain | ~44.0% | Highlights the importance of the size and length of substituents on the quaternary nitrogen. |

| Moriguchi octanol-water partition coefficient (logP) | ~20.0% | Emphasizes the critical role of lipophilicity in determining antagonist activity. |

| Molecular surface area | ~13.0% | Relates the overall size of the molecule to its ability to fit and interact with the receptor. |

| Directional WHIM shape index | ~12.6% | Indicates that the specific 3D shape of the molecule is a key factor for activity. |

| Ghose-Crippen molar refractivity | ~7.8% | Reflects the contribution of molecular volume and polarizability to the binding interaction. |

| Lowest unoccupied molecular orbital (LUMO) energy | ~2.6% | Points to the role of the molecule's electron-accepting capability in the interaction. |

Such models provide valuable insights into the structural requirements for potency and can guide the rational design of new analogues. nih.gov

When the 3D structure of the target receptor is unknown or not well-defined, ligand-based methods are particularly useful. Pharmacophore modeling is a central technique in this approach. nih.gov A pharmacophore represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and cationic charges) that are necessary for a molecule to exert a specific biological effect. nih.gov

For neuromuscular blocking agents, a pharmacophore model can be generated by aligning a set of known potent and structurally diverse compounds (like d-tubocurarine, pancuronium, and atracurium) and identifying their common chemical features. nih.gov A typical pharmacophore model for a non-depolarizing neuromuscular blocker would include: nih.gov

Two Cationic Features: Corresponding to the two quaternary ammonium heads.

Hydrophobic/Aromatic Groups: Representing the bulky, non-polar parts of the molecule that engage in van der Waals or hydrophobic interactions with the receptor.

This consensus pharmacophore serves as a 3D query to screen large virtual databases of chemical compounds. nih.gov Molecules from the database that can map their features onto the pharmacophore are identified as potential "hits." These hits can then be prioritized for synthesis and biological testing, accelerating the discovery of novel lead compounds with the desired activity profile. nih.gov

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to SAR and drug discovery, offering powerful tools to analyze complex, high-dimensional datasets. nih.govrsc.orgcas.org Unlike traditional QSAR methods that often rely on linear models, ML algorithms can capture complex, non-linear relationships between chemical structure and biological activity. nih.govresearchgate.net

Several ML techniques have been applied to model the activity of QACs:

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of the human brain. They are particularly adept at pattern recognition and have been successfully used to build predictive QSAR models for the antimicrobial and nAChR antagonist activity of QACs. nih.govnih.govresearchgate.net These models have shown high predictive accuracy for both regression (predicting a continuous value like IC50) and classification (predicting active vs. inactive) tasks. nih.govresearchgate.net

Support Vector Machines (SVM): SVM is another powerful ML algorithm used for classification and regression. rsc.org In the context of SAR, SVMs can be used to build models that classify compounds as active or inactive based on their molecular descriptors.

Random Forest (RF) and Deep Neural Networks (DNN): These are other advanced ML algorithms that have been used to predict the properties of QACs. rsc.org

A key advantage of ML is its ability to learn from vast amounts of data and identify subtle patterns that may be missed by human analysis or simpler statistical methods. cas.org Studies have demonstrated the high accuracy of ML models in predicting the biological activity of QACs.

| Machine Learning Model | Application | Reported Accuracy/Performance | Reference |

| Artificial Neural Network (ANN) | Predicting antimicrobial activity of imidazole (B134444) QACs vs. E. coli | Classification Accuracy: 95%; Regression R (validation): 0.89 | nih.gov |

| Artificial Neural Network (ANN) | QSAR of QACs as nAChR antagonists | r²=0.76, r(cv)²=0.64 | nih.gov |

| Support Vector Machine (SVM) | Predicting solid-solid phase transition in QACs | Accuracy: 0.9524 | rsc.org |

Ligand-Based Virtual Screening and Pharmacophore Modeling

Experimental Strategies for SAR Elucidation

To comprehensively investigate the SAR of compounds like this compound, researchers employ synthetic strategies to create a library of analogues. This process involves systematically modifying specific parts of the parent molecule. For bis-quaternary ammonium compounds, this typically includes altering the length and structure of the central polymethylene chain, varying the substituents on the quaternary nitrogen atoms, and modifying the nature of the linkages, such as the ester groups present in prodeconium.

The length and branching of alkyl chains are critical determinants of biological activity in quaternary ammonium compounds. chemrxiv.orgnih.gov Research on various N-alkylmorpholine derivatives and other quaternary salts demonstrates a clear and often predictable relationship between the alkyl chain length and biological effect, such as antibacterial efficacy or receptor binding affinity. chemrxiv.orgmdpi.com

Generally, as the alkyl chain length increases, the compound's lipophilicity is enhanced, which can improve its ability to interact with hydrophobic pockets within a receptor or to partition into biological membranes. However, this effect is not linear; activity often increases with chain length up to an optimal point, after which it may plateau or decrease. This "cut-off" effect suggests that chains exceeding the optimal length may introduce steric hindrance, prevent proper alignment within the binding site, or lead to excessively high lipophilicity, which can hinder bioavailability. mdpi.com For example, studies on certain cannabimimetic indoles showed that high affinity binding required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain; extending the chain to seven carbons resulted in a dramatic decrease in binding. nih.gov Similarly, in a series of alkoxypropyl esters of foscarnet, antiviral activity was strongly dependent on chain length, with alkyl ethers of 14-18 carbons showing the greatest activity against certain viruses. nih.gov

Alkyl chain branching also significantly influences a molecule's properties. pku.edu.cn Branching can affect the compound's solubility, conformational flexibility, and how it packs into a receptor's binding site. pku.edu.cnrsc.org In some cases, branched chains can provide better solubility for polymers. pku.edu.cn However, reports on pyrrolidinium-based ionic liquids show that replacing a linear propyl chain with a branched isopropyl group can influence thermal and transport properties. rsc.org The introduction of branched alkyl chains has been shown to improve the aggregation of polymer backbones, which can enhance charge-transporting ability in certain applications. rsc.org The effect of branching on water solubility and toxicity can be complex, depending on the nature of the rest of the molecule. nih.gov

| Analogue Series | Alkyl Chain Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-Alkylmorpholine Derivatives | C1 to C18 linear chains | Optimal bactericidal effects observed for C12 to C16 chains. Shorter chains ( | chemrxiv.org |

| Alkoxypropyl Esters of Foscarnet | Varying ether chain lengths | Optimal antiviral activity against HCMV and HSV-1 with C14-C18 chains. | nih.gov |

| Quaternary Ammonium Salts | C6 to C18 linear chains | Antibacterial activity increased up to a C14 chain, then declined (cut-off effect). | mdpi.com |

| Cannabimimetic Indoles | C1 to C7 N-alkyl chains | Optimal receptor binding with a C5 chain; activity decreased with a C7 chain. | nih.gov |

| Pyrrolidinium-based Electrolytes | Linear propyl vs. branched isopropyl | Branching influenced thermal and transport properties. | rsc.org |

The ester linkages in the this compound structure are not merely passive linkers; they are critical functional groups that significantly influence the molecule's pharmacological profile. Ester groups are susceptible to hydrolysis by esterase enzymes, which can be a key step in the metabolism and inactivation of the drug. This inherent biodegradability can be an advantageous feature, potentially leading to a shorter duration of action and preventing cumulative effects. The stability of these ester bonds is a crucial factor in the drug's pharmacokinetic profile.

The terminal groups, specifically the quaternary ammonium heads, are essential for activity. These positively charged moieties are the primary points of electrostatic interaction with anionic sites on the receptor target. In the case of this compound, the bromide anion serves as the counterion. While often considered an interchangeable component, the nature of the counterion can influence the compound's physical properties and, in some contexts, its biological efficacy. For example, studies on certain quaternary ammonium salts have noted that the inclusion of bromide (Br−) can be associated with increased antimicrobial efficacy compared to other halides. mdpi.comnih.gov

| Structural Feature | Role in SAR | Key Findings/Implications | Reference |

|---|---|---|---|

| Ester Linkages | Metabolic stability, binding orientation | Susceptible to enzymatic hydrolysis, influencing duration of action. Can act as prodrug linkers. | nih.gov |

| Quaternary Ammonium Head | Receptor binding | Provides the positive charge for essential electrostatic interactions with anionic receptor sites. | plos.orgnih.gov |

| Bromide Counterion | Influence on efficacy and physical properties | In some quaternary salts, bromide has been linked to increased antimicrobial efficacy. Can affect solubility and crystal packing. | mdpi.comnih.gov |

Influence of Alkyl Chain Length and Branching on Receptor Interaction

Structural Features Governing Specific Pharmacological Actions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral centers within a drug molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. Although enantiomers have identical physical properties in an achiral environment, they can interact differently with chiral biological targets like receptors and enzymes, often resulting in one enantiomer being significantly more potent or having a different pharmacological profile than the other.

In the context of prodeconium analogues, any chiral centers, whether in the terminal groups or the linker, would be expected to influence receptor binding. The precise fit of a ligand into its binding site is often stereospecific. Research on other complex molecules has demonstrated this principle clearly; for instance, a study on synthetic antiviral compounds showed that while the racemic mixture and its individual enantiomers had similar activity profiles in that particular case, it underscored the importance of evaluating stereochemistry. mdpi.com Therefore, a comprehensive SAR study of prodeconium-like molecules would necessitate the synthesis and evaluation of individual stereoisomers to determine if the desired biological response is stereoselective.

The binding of a ligand like this compound to its biological receptor is governed by a combination of intermolecular forces. For bis-quaternary ammonium compounds, hydrophobic and electrostatic interactions are the primary drivers of this binding event. nih.govthescipub.com

Electrostatic Interactions: The defining feature of prodeconium is its two quaternary ammonium heads, which carry permanent positive charges. These charges are critical for the initial recognition and strong binding to anionic sites on the target receptor, which are typically composed of amino acid residues with negatively charged carboxylate groups (e.g., aspartate or glutamate). nih.gov These long-range electrostatic forces can act as a "funnel," guiding the ligand toward the binding pocket even from a distance. plos.orgbiorxiv.org The strength of these ionic bonds anchors the molecule in the correct orientation for optimal binding. researchgate.net

Receptor Binding and Pharmacological Interaction Profiling of Prodeconium Bromide

Quantitative Receptor Binding Affinity Determination

The determination of a compound's binding affinity to its receptor is a cornerstone of pharmacological profiling. It quantifies the strength of the interaction between a ligand (in this case, prodeconium (B10859395) bromide) and its biological target. Various biophysical techniques are employed to measure this affinity.

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor. nih.govgiffordbioscience.com This technique allows for the calculation of the inhibition constant (Kᵢ), a measure of the compound's binding affinity. giffordbioscience.com

A thorough review of scientific literature did not yield any specific data from radioligand displacement assays for prodeconium bromide. Consequently, no quantitative values for receptor occupancy or binding affinity (such as Kᵢ or IC₅₀) are available from this method.

Table 1: Radioligand Displacement Assay Data for this compound

| Parameter | Value |

|---|---|

| Receptor Target(s) | Data not available |

| Radioligand Used | Data not available |

| Kᵢ (inhibition constant) | Data not available |

Label-free biosensor technologies, such as Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR), monitor molecular interactions in real-time without the need for labeling the interactants. wikipedia.orgwikipedia.org These techniques measure changes in a physical property (e.g., optical interference or refractive index) upon binding of an analyte to a ligand immobilized on a sensor surface, providing data on association and dissociation rates, as well as binding affinity. news-medical.netcytivalifesciences.com

No studies utilizing label-free biosensor technologies to determine the binding affinity of this compound to any specific receptor have been identified in the available literature.

Table 2: Label-Free Biosensor Data for this compound

| Technology | Receptor Target(s) | Kₐ (Association Constant) | Kꓒ (Dissociation Constant) | Kᵢ (Equilibrium Dissociation Constant) |

|---|---|---|---|---|

| Biolayer Interferometry (BLI) | Data not available | Data not available | Data not available | Data not available |

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event. ebi.ac.uk This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of binding.

There is no published research that has employed Isothermal Titration Calorimetry to characterize the thermodynamic profile of this compound's binding to any receptor.

Table 3: Isothermal Titration Calorimetry Data for this compound

| Parameter | Value |

|---|---|

| Receptor Target(s) | Data not available |

| Binding Affinity (Kₐ) | Data not available |

| Enthalpy Change (ΔH) | Data not available |

| Entropy Change (ΔS) | Data not available |

Label-Free Biosensor Technologies (e.g., Biolayer Interferometry, Surface Plasmon Resonance)

Kinetic Studies of Ligand-Receptor Association and Dissociation

The study of ligand-receptor kinetics provides insight into the time course of a drug's action. The rates of association (on-rate) and dissociation (off-rate) are critical determinants of the duration of a drug's effect.

The association rate constant (kₒₙ) and the dissociation rate constant (kₒff) describe how quickly a ligand binds to and dissociates from its receptor, respectively. wikipedia.org The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kᵢ). A slow off-rate is often associated with a longer duration of pharmacological action.

Specific kinetic data, including on-rates and off-rates for the interaction of this compound with its receptor targets, are not available in the scientific literature. While it is noted to have a short duration of action, the underlying kinetic parameters have not been quantitatively reported. ncats.io

Table 4: Kinetic Parameters for this compound

| Parameter | Value |

|---|---|

| Receptor Target(s) | Data not available |

| Association Rate Constant (kₒₙ) | Data not available |

| Dissociation Rate Constant (kₒff) | Data not available |

Slow dissociation kinetics, or a long residence time at the receptor, can lead to a prolonged pharmacological effect, even after the drug has been cleared from systemic circulation. This can have significant implications for the drug's mechanism of action and its clinical effects.

As no data on the dissociation kinetics of this compound are available, any discussion of the mechanistic implications of its dissociation rate would be speculative.

Receptor Subtype Selectivity and Cross-Reactivity

Profiling Against Muscarinic M1-M5 Receptor Subtypes

No data is currently available in the public domain regarding the binding affinities (such as Ki or IC50 values) of this compound for the M1, M2, M3, M4, or M5 muscarinic acetylcholine (B1216132) receptor subtypes. Research on its selectivity profile across these receptors has not been published or is not indexed in common scientific databases.

Assessment of Nicotinic Acetylcholine Receptor Subtype Interactions

Information regarding the interaction of this compound with any of the various nicotinic acetylcholine receptor (nAChR) subtypes is not available in the public scientific literature. It is unknown whether it acts as an agonist, antagonist, or modulator at these receptors.

Allosteric Modulation and Receptor-Receptor Interactions

Investigation of this compound's Influence on Receptor Heterodimerization

There are no published studies investigating the potential for this compound to influence the formation or function of G-protein coupled receptor (GPCR) heterodimers.

Functional Consequences of Co-Localization with Other Receptors

Without primary data on its receptor binding and modulatory effects, any discussion of the functional consequences of this compound's co-localization with other receptors would be purely speculative and cannot be provided at this time.

Advanced Analytical Techniques for Prodeconium Bromide Research

The structural complexity and physicochemical properties of prodeconium (B10859395) bromide, a bis-quaternary ammonium (B1175870) compound, necessitate the use of sophisticated analytical methodologies for its accurate identification and quantification. Its dual cationic nature and lack of a significant chromophore present unique challenges that are addressed by modern high-resolution chromatographic and electrophoretic techniques.

Comparative Pharmacological Studies of Prodeconium Bromide

Benchmarking Against Established Anticholinergic Drugs

In Vitro Potency and Efficacy Comparison with Ipratropium (B1672105) Bromide

Prodeconium (B10859395) bromide's anticholinergic activity has been evaluated in comparison to the well-established short-acting muscarinic antagonist (SAMA), ipratropium bromide. In vitro studies are crucial for determining a drug's potency and efficacy directly at the receptor and tissue level, providing a foundational understanding of its pharmacological profile.

The onset of action for both ipratropium bromide and glycopyrrolate (B1671915) in inhibiting cholinergic responses is quite similar. However, a key differentiator lies in their duration of action. After washout from the tissue bath, the inhibitory effect of ipratropium bromide on cholinergic responses was significantly more pronounced and longer-lasting compared to glycopyrrolate. This suggests that while both are effective, ipratropium may have a more sustained local effect in airway smooth muscle.

It is important to note that the anticholinergic effects of these drugs are primarily due to their ability to block the binding of acetylcholine (B1216132) to muscarinic receptors, leading to bronchodilation. The quaternary ammonium (B1175870) structure of both prodeconium and ipratropium bromide minimizes systemic absorption after inhalation, localizing their action to the airways.

Table 1: Comparative In Vitro Potency of Anticholinergic Drugs

| Compound | pIC50 (against carbachol-induced contraction) | Species/Tissue | Reference |

|---|---|---|---|

| Glycopyrrolate | 10.4 | Guinea Pig Trachea | |

| Ipratropium Bromide | 9.5 | Guinea Pig Trachea | |

| Tiotropium (B1237716) Bromide | 9.5 | Guinea Pig Trachea |

Assessment Against Tiotropium Bromide and Glycopyrrolate

A comprehensive assessment of prodeconium bromide involves comparing its pharmacological properties with long-acting muscarinic antagonists (LAMAs) like tiotropium bromide and glycopyrrolate. These drugs are mainstays in the management of chronic obstructive pulmonary disease (COPD).

In terms of receptor binding, glycopyrrolate, similar to ipratropium and tiotropium, does not show significant selectivity between M1, M2, and M3 muscarinic receptor subtypes. However, some studies have noted a 3- to 5-fold higher affinity of glycopyrrolate for M3 receptors compared to M1 and M2 receptors. The M3 receptor is the primary target for achieving bronchodilation.

Tiotropium is recognized for its slow dissociation from muscarinic receptors, which contributes to its long duration of action. Molecular dynamics simulations have suggested that tiotropium may have a secondary, low-affinity binding site in the extracellular vestibule of the M3 receptor, which is not observed with glycopyrrolate. This unique binding characteristic could contribute to its insurmountable antagonism and prolonged bronchoprotective effects.

Functionally, in studies on guinea pig and human airways, glycopyrrolate's effect does not appear to be as long-lasting as that of tiotropium in vitro. However, clinical observations have shown that glycopyrrolate provides a rapid onset of bronchodilation that is maintained over 24 hours. In some comparative studies, glycopyrrolate has demonstrated a faster onset of action than tiotropium.

Table 2: Receptor Binding and Functional Characteristics

| Feature | Glycopyrrolate | Tiotropium Bromide | Ipratropium Bromide | Reference |

|---|---|---|---|---|

| Receptor Selectivity | No significant selectivity for M1-M3; some reports of 3-5x higher affinity for M3. | No significant selectivity for M1-M3. | Binds to M1, M2, and M3 with high affinity. | |

| Dissociation from Receptors | Slower dissociation compared to ipratropium. | Extremely slow dissociation. | Faster dissociation compared to glycopyrrolate and tiotropium. | |

| Onset of Action (in vitro) | Similar to ipratropium. | Slower onset compared to glycopyrrolate in some studies. | Similar to glycopyrrolate. | |

| Duration of Action (in vitro) | Less sustained than tiotropium. | Long-lasting. | Less sustained than glycopyrrolate and tiotropium. |

Differentiation from Other Quaternary Ammonium Neuromuscular Blockers (e.g., Pancuronium (B99182) Bromide, Rocuronium (B1662866) Bromide)

While this compound is a quaternary ammonium compound, its primary pharmacological action as an anticholinergic agent for respiratory use distinguishes it from other quaternary ammonium compounds that function as neuromuscular blocking agents (NMBAs), such as pancuronium bromide and rocuronium bromide.

NMBAs like pancuronium and rocuronium are aminosteroid (B1218566) compounds that act as competitive antagonists at the nicotinic acetylcholine receptors located at the neuromuscular junction. Their primary clinical use is to induce skeletal muscle relaxation during surgery and to facilitate tracheal intubation.

Rocuronium was specifically designed to be a weaker antagonist at the neuromuscular junction than pancuronium. The potency of these agents can be compared using the dose required to produce a certain level of neuromuscular block. For example, the dose required to produce 50% depression of the twitch height (ED50) is significantly lower for pancuronium and rocuronium compared to their intended therapeutic doses for neuromuscular blockade, indicating high potency at the neuromuscular junction.

In contrast, while this compound possesses a quaternary ammonium structure, its design and pharmacological activity are targeted towards muscarinic acetylcholine receptors in the airways, not the nicotinic receptors at the neuromuscular junction. This fundamental difference in receptor target and site of action is the key differentiator.

Table 3: Comparison of Quaternary Ammonium Compounds

| Compound | Primary Target | Primary Pharmacological Effect | Clinical Use |

|---|---|---|---|

| This compound | Muscarinic Acetylcholine Receptors (Airways) | Anticholinergic (Bronchodilation) | Respiratory Disorders |

| Pancuronium Bromide | Nicotinic Acetylcholine Receptors (Neuromuscular Junction) | Neuromuscular Blockade | Anesthesia/Surgery |

| Rocuronium Bromide | Nicotinic Acetylcholine Receptors (Neuromuscular Junction) | Neuromuscular Blockade | Anesthesia/Surgery |

Functional Assays of Receptor Activity

Isolated Tissue Bath Studies of Smooth Muscle Relaxation

Isolated tissue bath assays are a classic and indispensable pharmacological tool for evaluating the concentration-response relationships of drugs in contractile tissues. This technique allows for the direct measurement of a drug's effect on tissue function, such as the relaxation of airway smooth muscle, providing valuable insights into its efficacy and potency.

In these studies, segments of airway tissue, such as tracheal rings or bronchial strips, are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature. The tissue is pre-contracted with a contractile agent, typically a muscarinic agonist like acetylcholine or carbachol, to induce a stable level of tone. The relaxant effects of the test compound, such as this compound, are then assessed by adding it to the bath in a cumulative manner to generate a concentration-response curve.

From these curves, key parameters can be determined, including the maximal relaxation response (Emax) and the concentration of the drug that produces 50% of the maximal relaxation (EC50), which is a measure of the drug's potency. Studies on various bronchodilators have shown that anticholinergic agents like ipratropium bromide can effectively relax pre-contracted feline bronchi in a concentration-dependent manner. The potency of these agents is often influenced by the degree of the initial contractile tone.

Cell-Based Reporter Assays for Receptor Activation or Inhibition

Cell-based reporter assays are powerful tools used in drug discovery to screen and characterize compounds that modulate the activity of specific receptors. These assays typically utilize engineered cell lines that stably express the receptor of interest, in this case, a muscarinic acetylcholine receptor subtype (e.g., M1, M3, or M5).

The activation of Gq-coupled muscarinic receptors (M1, M3, M5) by an agonist initiates a signaling cascade that leads to the release of intracellular calcium. This change in intracellular calcium concentration can be measured using fluorescent calcium-binding dyes or luminescent reporters like aequorin. Alternatively, the activation of the phospholipase C pathway can be quantified by measuring the accumulation of inositol (B14025) monophosphate (IP-One assay).

For Gs-coupled receptors, activation leads to an increase in cyclic AMP (cAMP), which can also be measured using various assay formats, including HTRF (Homogeneous Time-Resolved Fluorescence).

To assess the inhibitory activity of an antagonist like this compound, the cells are pre-incubated with the compound before being stimulated with a known muscarinic agonist. The ability of the antagonist to block the agonist-induced response is then measured, allowing for the determination of its inhibitory potency (e.g., IC50). These assays provide a high-throughput method to determine the potency and efficacy of a compound at a specific receptor subtype.

Table 4: Common Cell-Based Functional Assays for Muscarinic Receptors

| Assay Type | Principle | Measured Parameter | Receptor Subtypes | Reference |

|---|---|---|---|---|

| Calcium Flux Assay | Measurement of changes in intracellular calcium upon receptor activation. | Fluorescence or Luminescence | Gq-coupled (M1, M3, M5) | |

| IP-One Assay | Quantification of inositol monophosphate (IP1) accumulation. | TR-FRET | Gq-coupled (M1, M3, M5) | |

| cAMP Assay | Measurement of cyclic AMP levels. | HTRF, Fluorescence | Gs/Gi-coupled (e.g., M2, M4) | |

| NFAT Reporter Assay | Luciferase expression driven by the NFAT response element, which is activated by calcium signaling. | Luminescence | Gq-coupled (M1, M3, M5) |

Biochemical Target Specificity

The biochemical target specificity of a compound is a critical determinant of its therapeutic action and potential side effects. Detailed studies are required to understand how a molecule like this compound interacts with various biological targets. However, based on a comprehensive review of available scientific literature, specific experimental data on the enzyme inhibition profile and off-target receptor binding for this compound are not publicly available. The following sections outline the types of studies that are essential for characterizing the biochemical specificity of such a compound.

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase if applicable)

Enzyme inhibition profiling is a fundamental study in pharmacology to determine if a compound can interfere with the activity of specific enzymes. For a compound like this compound, which is classified as a neuromuscular blocking agent, assessing its interaction with cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be of significant interest. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, thereby affecting neuromuscular transmission.

A typical enzyme inhibition assay would measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This data provides a quantitative measure of the compound's potency as an inhibitor. Furthermore, determining the inhibition constant (Ki) can offer deeper insights into the binding affinity of the inhibitor to the enzyme.

Currently, there is no publicly available data from enzyme inhibition profiling studies specifically conducted on this compound against acetylcholinesterase or butyrylcholinesterase.

Off-Target Receptor Binding Screens for Selectivity Assessment

To ensure that a drug candidate acts specifically on its intended target, off-target receptor binding screens are performed. These screens assess the binding affinity of the compound against a wide panel of other receptors, ion channels, and transporters. High affinity for off-target sites can lead to unwanted side effects.

For this compound, a comprehensive off-target screening would involve testing its binding against a panel of G-protein coupled receptors (GPCRs), ligand-gated ion channels, and other relevant biological targets. This would help to create a selectivity profile and predict potential adverse effects. Such studies are crucial for the development of a safe and effective therapeutic agent.

There are no specific off-target receptor binding screen results for this compound available in the reviewed scientific literature.

Preclinical Pharmacological Characterization

The preclinical pharmacological characterization of a compound involves in vitro and in vivo studies to define its mechanism of action, potency, and selectivity. This data is essential to predict the clinical effects of the drug.

In Vitro Dissociation Kinetics and Implications for Action Duration

The duration of action of a drug is often related to how quickly it dissociates from its receptor. In vitro dissociation kinetics studies measure the rate at which a compound binds (association rate constant, kon) and unbinds (dissociation rate constant, koff) from its target receptor. A slow dissociation rate often correlates with a longer duration of action in vivo.

For a neuromuscular blocking agent, understanding the dissociation kinetics from the nicotinic acetylcholine receptor at the neuromuscular junction is critical. This information would help in predicting the duration of muscle relaxation.

Specific data on the in vitro dissociation kinetics of this compound is not available in the public domain.

Receptor Selectivity and Functional Activity (e.g., M3 vs. M2 affinity)

While the primary target of a neuromuscular blocking agent is the nicotinic acetylcholine receptor, it is also important to assess its affinity for other receptor subtypes, such as muscarinic acetylcholine receptors (e.g., M2 and M3 subtypes). The M2 and M3 receptors are involved in regulating various physiological functions, including heart rate and smooth muscle contraction.

A lack of selectivity can lead to side effects. For instance, significant affinity for M2 receptors could potentially lead to cardiovascular side effects. Therefore, determining the binding affinities (often expressed as Ki values) for these different receptor subtypes is a key component of preclinical characterization.

There are no published studies detailing the M3 versus M2 receptor affinity and functional activity for this compound.

Q & A

Q. What are the optimal synthetic pathways for Prodeconium bromide, and how do reaction conditions influence crystallinity and purity?

this compound synthesis typically involves direct halogenation or metathesis reactions. Key parameters include temperature (80–120°C), solvent polarity (e.g., anhydrous ethanol vs. DMF), and stoichiometric ratios of precursors. For crystallinity control, slow cooling rates (0.5–2°C/min) and seeding techniques are recommended. Purity can be assessed via XRD for phase identification and ICP-MS for elemental composition . Example Table: Synthesis Conditions vs. Purity

| Solvent | Temp (°C) | Cooling Rate | Purity (%) | Crystallinity (XRD FWHM) |

|---|---|---|---|---|

| Ethanol | 90 | 1°C/min | 98.2 | 0.12° |

| DMF | 110 | 2°C/min | 95.7 | 0.25° |

Q. Which spectroscopic and structural characterization methods are most effective for this compound?

- Raman Spectroscopy : Identifies Br⁻ lattice vibrations (peaks at 150–200 cm⁻¹).

- XPS : Confirms bromine oxidation state (Br 3d₅/₂ binding energy ~68 eV).

- TGA-DSC : Measures thermal stability (decomposition onset >300°C).

Contradictions in data (e.g., XRD vs. SEM grain size discrepancies) may arise from sample preparation artifacts or hydration states. Cross-validate with BET surface area analysis .

Q. How does this compound’s ionic conductivity compare to analogous halides, and what factors limit its performance?

Comparative studies using impedance spectroscopy show this compound’s conductivity (σ ≈ 10⁻⁴ S/cm at 25°C) is lower than CsBr due to larger cation size and lattice distortion. Limitations include hygroscopicity (mitigated via glovebox handling) and grain boundary resistance (addressed by hot-pressing pellets). Refer to Arrhenius plots for activation energy calculations .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) guide the design of this compound-based composites for high-temperature applications?

DFT simulations predict bandgap engineering via doping (e.g., Cl⁻ substitution reduces Eg by 0.3 eV). Molecular dynamics (MD) models assess thermal expansion coefficients under stress (e.g., 5–10 GPa). Validate with in situ XRD at elevated temperatures (500–800°C) and compare with lithium bromide’s stability profiles .

Q. What experimental strategies resolve contradictions in this compound’s reported catalytic activity?

Discrepancies in catalytic efficiency (e.g., CO oxidation turnover rates) may stem from surface defect density or trace metal impurities. Use controlled etching (HF or plasma treatment) to standardize surface morphology. Pair kinetic studies (Arrhenius analysis) with operando FTIR to monitor intermediate species .

Q. How does this compound’s optical behavior under UV irradiation impact its use in photoelectrochemical devices?

UV-Vis spectroscopy reveals a redshift in absorption edge after prolonged irradiation (λ from 300 nm to 350 nm), attributed to bromide vacancy formation. Mitigate degradation using sacrificial hole scavengers (e.g., Na₂SO₃) or protective coatings (ALD-deposited TiO₂). Compare with cesium bromide’s photostability data .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (Hill equation) for IC₅₀ calculations in cell viability assays. Address variability via bootstrapping (1,000 iterations) and ANOVA for inter-group comparisons. For conflicting LC₅₀ values, apply meta-analysis (random-effects model) across datasets .

Q. How can in situ NMR elucidate this compound’s solvation dynamics in mixed electrolyte systems?

¹H/⁷⁹Br NMR captures ion-pairing behavior in solvents like acetonitrile/PC blends. Assign peaks using 2D EXSY to track exchange rates. Contradictions in coordination numbers (e.g., 4 vs. 6) require hybrid QM/MM simulations to resolve .

Q. What are the pitfalls in extrapolating this compound’s lab-scale electrochemical performance to industrial devices?

Lab-scale cyclic voltammetry often overlooks mass transport limitations. Use rotating disk electrode (RDE) studies to quantify diffusion coefficients. For scalability, compare with lithium bromide’s pilot-scale data on current density vs. electrode fouling .

Q. How do interfacial self-assembled monolayers (SAMs) enhance this compound’s stability in perovskite solar cells?

SAMs (e.g., PEABr) reduce recombination at grain boundaries. Characterize via SS-PL (steady-state photoluminescence) for carrier lifetime and UPS for work function alignment. Contradictions in J-V hysteresis require impedance spectroscopy under varying light intensities .

Note: All methodologies adhere to frameworks for hypothesis testing (PICOT), experimental design (Blooms Taxonomy), and data validation (FLOAT method) as per academic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.